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Compound of Interest

Compound Name: Butobarbital-d5

Cat. No.: B15292491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

structure, and applications of Butobarbital-d5. This deuterated analog of butobarbital serves

as a crucial internal standard for the quantitative analysis of its parent compound in various

biological matrices. This document outlines its physicochemical characteristics, proposed

synthetic pathway, analytical methodologies, and the established mechanism of action of

butobarbital.

Core Chemical Properties and Structure
Butobarbital-d5, with the systematic name 5-butyl-5-(ethyl-d5)-2,4,6(1H,3H,5H)-

pyrimidinetrione, is a saturated derivative of barbituric acid. The deuterium labeling on the ethyl

group provides a distinct mass spectrometric signature, making it an ideal internal standard for

mass spectrometry-based analytical methods.

Below is a summary of its key chemical and physical properties:
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Property Value Source(s)

Molecular Formula C₁₀H₁₁D₅N₂O₃ [1][2]

Molecular Weight 217.28 g/mol [1][2]

Accurate Mass 217.1475 u [2]

CAS Number 1794737-28-2 [2]

Appearance Neat solid [1]

Storage Temperature -20°C [3]

InChI

InChI=1S/C10H16N2O3/c1-3-

5-6-10(4-2)7(13)11-9(15)12-

8(10)14/h3-6H2,1-2H3,
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[1][2]
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SMILES
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Synthesis
While a specific, detailed experimental protocol for the synthesis of Butobarbital-d5 is not

readily available in peer-reviewed literature, a plausible synthetic route can be proposed based

on the well-established synthesis of 5,5-disubstituted barbituric acids and methods for

introducing deuterated alkyl groups.[4][5] The general strategy involves the condensation of a

disubstituted malonic ester with urea.[2]

The synthesis of Butobarbital-d5 would likely proceed via the following conceptual steps:
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Step 1: Alkylation

Step 2: Condensation
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A proposed synthetic pathway for Butobarbital-d5.

Step 1: Alkylation. Diethyl butylmalonate would be deprotonated with a suitable base, such as

sodium ethoxide, to form a carbanion. This carbanion would then act as a nucleophile,

attacking iodoethane-d5 to introduce the deuterated ethyl group, yielding diethyl butyl(ethyl-

d5)malonate.

Step 2: Condensation. The resulting deuterated malonic ester would then undergo a

condensation reaction with urea in the presence of a strong base like sodium ethoxide. This

reaction forms the barbiturate ring, yielding the final product, Butobarbital-d5.

Experimental Protocols: Analytical Applications
Butobarbital-d5 is primarily used as an internal standard in analytical methods for the

quantification of butobarbital and other barbiturates in biological samples, such as urine,

serum, and plasma. Its utility is most prominent in gas chromatography-mass spectrometry

(GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7][8]

[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
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A general workflow for the analysis of barbiturates using GC-MS with Butobarbital-d5 as an

internal standard is as follows:

Sample Collection
(Urine, Plasma, Serum)

Addition of
Butobarbital-d5 (IS)

Sample Preparation
(e.g., SPE or LLE)

Derivatization
(e.g., Methylation) GC-MS Analysis Data Processing

(Quantification)

Click to download full resolution via product page

A typical workflow for barbiturate analysis by GC-MS.

Sample Preparation: A known amount of Butobarbital-d5 is added to the biological sample.

The barbiturates are then extracted from the matrix using techniques like solid-phase

extraction (SPE) or liquid-liquid extraction (LLE).[6]

Derivatization: To improve volatility and chromatographic performance, the extracted

barbiturates are often derivatized, for example, through methylation.[6]

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different

barbiturates are separated based on their retention times, and the mass spectrometer

detects the characteristic ions of each compound and the internal standard.

Quantification: The concentration of butobarbital in the original sample is determined by

comparing the peak area ratio of the analyte to the internal standard against a calibration

curve.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers a sensitive and specific method for the analysis of barbiturates, often with

simpler sample preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. chem.libretexts.org [chem.libretexts.org]

3. mdpi.com [mdpi.com]

4. CN105859604A - Preparation method of deuterated ethosuximide-d5 - Google Patents
[patents.google.com]

5. Barbituric acid, 5,5-dibenzyl- | 26371-47-1 | Benchchem [benchchem.com]

6. GT Digital Repository [repository.gatech.edu]

7. repository.gatech.edu [repository.gatech.edu]

8. biomedres.us [biomedres.us]

9. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted
three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as
reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Butobarbital-d5: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15292491#butobarbital-d5-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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